molecular formula C14H10ClNO2 B3024700 2-chloro-N-dibenzo[b,d]furan-3-ylacetamide CAS No. 855752-70-4

2-chloro-N-dibenzo[b,d]furan-3-ylacetamide

Cat. No.: B3024700
CAS No.: 855752-70-4
M. Wt: 259.69 g/mol
InChI Key: BKVOMTTWZLOIDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-dibenzo[b,d]furan-3-ylacetamide typically involves the reaction of dibenzo[b,d]furan with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting intermediate is then reacted with ammonia or an amine to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-dibenzo[b,d]furan-3-ylacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic aqueous solutions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Scientific Research Applications

2-chloro-N-dibenzo[b,d]furan-3-ylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-dibenzo[b,d]furan-3-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-dibenzo[b,d]furan-2-ylacetamide
  • 2-chloro-N-dibenzo[b,d]furan-4-ylacetamide
  • 2-chloro-N-dibenzo[b,d]furan-5-ylacetamide

Uniqueness

2-chloro-N-dibenzo[b,d]furan-3-ylacetamide is unique due to its specific substitution pattern on the dibenzo[b,d]furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research applications, particularly in the study of protein interactions and functions .

Properties

IUPAC Name

2-chloro-N-dibenzofuran-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-8-14(17)16-9-5-6-11-10-3-1-2-4-12(10)18-13(11)7-9/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVOMTTWZLOIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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